3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Overview
Description
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a hydroxy group and a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide core. One common method includes the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with 5-methyl-2-aminothiazole under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
Oxidation: Formation of 3-oxo-N-(5-methyl-1,3-thiazol-2-yl)benzamide.
Reduction: Formation of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzylamine.
Substitution: Formation of halogenated derivatives of the thiazole ring.
Scientific Research Applications
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-N-(2-thiazolyl)benzamide: Lacks the methyl group on the thiazole ring.
3-hydroxy-N-(5-ethyl-1,3-thiazol-2-yl)benzamide: Contains an ethyl group instead of a methyl group on the thiazole ring.
3-hydroxy-N-(5-methyl-1,3-oxazol-2-yl)benzamide: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both a hydroxy group and a thiazole ring, which confer specific chemical reactivity and biological activity. The methyl group on the thiazole ring can also influence its interaction with biological targets, potentially enhancing its efficacy in certain applications .
Biological Activity
3-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention in the scientific community for its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its thiazole ring and hydroxyl group, which contribute to its biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, leading to derivatives that may enhance its therapeutic effects.
The biological activity of this compound primarily stems from its interaction with specific molecular targets in biological systems. Notably, it may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects. The thiazole moiety allows for interactions with proteins and enzymes, modulating their activities and potentially leading to therapeutic benefits .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria are notably lower than those of traditional antibiotics like azithromycin and chloramphenicol .
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 10 | Azithromycin | 40 |
Pseudomonas aeruginosa | 100 | Chloramphenicol | 50 |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Its ability to inhibit specific enzymes involved in inflammatory processes suggests potential applications in treating conditions characterized by inflammation .
Anticancer Potential
In addition to its antimicrobial and anti-inflammatory properties, this compound has been investigated for its anticancer effects. Studies reveal that it can induce apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds, including this compound, exhibited strong antibacterial activity against resistant strains of bacteria.
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers compared to untreated controls.
- Cancer Cell Line Studies : In vitro assays showed that the compound inhibited cell proliferation in multiple cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis.
Properties
IUPAC Name |
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-6-12-11(16-7)13-10(15)8-3-2-4-9(14)5-8/h2-6,14H,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFIUESGIPWMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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